An In-depth Technical Guide to the Chemical Properties of 4-Chloro-3-fluoro-5-nitrobenzoic Acid
An In-depth Technical Guide to the Chemical Properties of 4-Chloro-3-fluoro-5-nitrobenzoic Acid
Introduction: A Molecule of Untapped Potential
4-Chloro-3-fluoro-5-nitrobenzoic acid is a polysubstituted aromatic carboxylic acid. While specific research on the 4-chloro-3-fluoro-5-nitro isomer is not extensively documented in publicly available literature, its chemical persona can be expertly inferred from the well-characterized behaviors of its close isomers, such as 2-chloro-4-fluoro-5-nitrobenzoic acid and 3-chloro-4-fluoro-5-nitrobenzoic acid.[1][2] These molecules are of significant interest to researchers in medicinal chemistry and materials science. The strategic placement of electron-withdrawing groups—a halogen (chlorine), a highly electronegative fluorine atom, and a potent nitro group—on a benzoic acid framework creates a unique electronic environment. This environment governs the compound's reactivity, making it a valuable building block for the synthesis of complex heterocyclic systems and novel pharmaceutical agents.[3] The presence of chloro, fluoro, and nitro groups is known to enhance the biological activity of compounds, making derivatives of this acid promising candidates for drug discovery programs.
This guide provides a comprehensive technical overview of the anticipated chemical and physical properties of 4-chloro-3-fluoro-5-nitrobenzoic acid, drawing on established principles of organic chemistry and data from its isomers. We will delve into its structural and electronic characteristics, predict its spectroscopic signatures, explore its reactivity, and provide essential safety and handling protocols to empower researchers in their scientific pursuits.
Physicochemical Properties: A Quantitative Overview
The physical properties of 4-chloro-3-fluoro-5-nitrobenzoic acid are dictated by its molecular structure. The presence of a carboxylic acid group suggests the ability to form strong intermolecular hydrogen bonds, likely resulting in a high melting point and a crystalline solid state at room temperature. The high degree of halogenation and the presence of a nitro group contribute to a relatively high molecular weight and density. Solubility is expected to be limited in water but greater in polar organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO).[4]
Below is a table summarizing the predicted and known physicochemical properties of 4-chloro-3-fluoro-5-nitrobenzoic acid and its related isomers for a comparative analysis.
| Property | 4-Chloro-3-fluoro-5-nitrobenzoic acid (Predicted) | 2-Chloro-4-fluoro-5-nitrobenzoic acid | 3-Chloro-4-fluoro-5-nitrobenzoic acid | 4-Chloro-2-fluoro-5-nitrobenzoic acid |
| CAS Number | Not available | 114776-15-7[1] | 132992-43-9[2] | 35112-05-1[5] |
| Molecular Formula | C₇H₃ClFNO₄ | C₇H₃ClFNO₄[1] | C₇H₃ClFNO₄ | C₇H₃ClFNO₄[6] |
| Molecular Weight | 219.55 g/mol | 219.55 g/mol [1] | 219.55 g/mol | 219.6 g/mol [6] |
| Appearance | White to off-white crystalline powder | White powder[7] | White powder[8] | - |
| Melting Point | >150 °C | 146-150 °C[7] | - | - |
| Boiling Point | >350 °C (Predicted) | 364 °C (Predicted)[7] | - | - |
| Solubility | Soluble in methanol, DMSO | Soluble in methanol[4][9] | - | - |
Structural Elucidation: A Spectroscopic Roadmap
Predicting the spectroscopic data for 4-chloro-3-fluoro-5-nitrobenzoic acid allows for its unambiguous identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region (typically δ 7.5-8.5 ppm). The protons on the benzene ring are coupled to each other and will also show coupling to the fluorine atom. The carboxylic acid proton will appear as a broad singlet at a very downfield chemical shift (δ >10 ppm).
-
¹³C NMR: The carbon NMR spectrum will display seven distinct signals. The carboxyl carbon will be the most downfield signal (around 165-170 ppm). The aromatic carbons will have chemical shifts influenced by the strong electron-withdrawing effects of the chloro, fluoro, and nitro substituents. The carbons directly attached to these groups will show characteristic chemical shifts and coupling constants (for C-F coupling).
-
¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, likely a doublet of doublets due to coupling with the two neighboring aromatic protons.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands:
-
A broad O-H stretch from the carboxylic acid dimer, typically in the range of 2500-3300 cm⁻¹.
-
A sharp C=O stretch from the carboxylic acid carbonyl group around 1700-1725 cm⁻¹.
-
Asymmetric and symmetric N-O stretches from the nitro group, appearing around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
-
C-Cl and C-F stretching vibrations in the fingerprint region.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 219.55 g/mol . A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be observed. Fragmentation will likely involve the loss of the carboxylic acid group (-COOH), the nitro group (-NO₂), and halogen atoms.
Reactivity and Synthetic Utility: A Chemist's Perspective
The chemical reactivity of 4-chloro-3-fluoro-5-nitrobenzoic acid is dominated by the strong deactivating nature of the chloro, fluoro, and nitro substituents on the aromatic ring. These electron-withdrawing groups make the benzene ring highly electron-deficient and thus resistant to electrophilic aromatic substitution. Conversely, the ring is activated towards nucleophilic aromatic substitution (SₙAr).
The chlorine and fluorine atoms are potential leaving groups in SₙAr reactions. The nitro group, being a powerful activating group for SₙAr, will facilitate the displacement of the halogens by nucleophiles. The relative positions of the substituents will dictate the regioselectivity of these reactions.
The carboxylic acid group can undergo standard transformations such as esterification, conversion to an acid chloride, and amide formation.[10]
Illustrative Reaction Pathway: Nucleophilic Aromatic Substitution
Caption: A generalized workflow for a Nucleophilic Aromatic Substitution (SₙAr) reaction.
Experimental Protocol: Synthesis of a Related Isomer
Synthesis of 3-Chloro-4-fluoro-5-nitro-benzoic acid [8]
Materials:
-
3-chloro-4-fluorobenzoic acid
-
Concentrated sulfuric acid
-
Concentrated nitric acid
-
Ice-cold water
-
Round bottom flask
-
Magnetic stirrer
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a round bottom flask, dissolve 3-chloro-4-fluorobenzoic acid (2.50 g, 14.32 mmol) in sulfuric acid (10 ml).
-
Slowly add nitric acid (0.91 mL, 21.48 mmol) to the mixture while stirring.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Heat the mixture to 100 °C and continue stirring for 2 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and dry to obtain 3-chloro-4-fluoro-5-nitro-benzoic acid.
This protocol highlights the typical conditions required for the nitration of a deactivated aromatic ring.
Safety and Handling: A Researcher's Responsibility
As with any chemical compound, proper safety precautions must be observed when handling 4-chloro-3-fluoro-5-nitrobenzoic acid and its isomers. Based on the safety data for related compounds, it is expected to be a hazardous substance.[1][9]
GHS Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]
-
P264: Wash skin thoroughly after handling.[9]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.
-
Use a fume hood to minimize inhalation of dust or vapors.
In case of exposure, seek immediate medical attention.
Logical Flow of Synthetic Steps
Caption: A simplified workflow for the synthesis of a chlorofluoronitrobenzoic acid.
Conclusion
4-Chloro-3-fluoro-5-nitrobenzoic acid, while not extensively studied, represents a promising scaffold for the development of new chemical entities in various fields. By understanding the fundamental principles of its chemistry, inferred from its well-characterized isomers, researchers can unlock its synthetic potential. This guide provides a solid foundation for further investigation and application of this intriguing molecule.
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